REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[N:6]1([C:12]2[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:13]=2[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(O)C>CCOC(C)=O>[NH2:24][C:21]1[CH:22]=[CH:23][C:12]([N:6]2[CH2:7][CH2:8][O:9][CH2:10][CH2:11]2)=[C:13]([CH:20]=1)[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15] |f:0.1.2|
|
Name
|
|
Quantity
|
17.37 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
11.24 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=C(C(=O)OCC=C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for another 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed repeatedly with aqueous ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OCC=C)C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.42 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |